2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol
Description
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is a heterocyclic organic compound featuring a pyrazole core substituted with two amino groups at positions 4 and 5, and an ethanolamine side chain at position 1. Its molecular structure (C₅H₁₂N₆O) combines high polarity due to amino and hydroxyl groups, making it soluble in polar solvents like ethanol and water. This compound is primarily studied for its applications in hair dye formulations, where it acts as a primary intermediate due to its ability to undergo oxidative coupling with couplers to form colored pigments .
Properties
Molecular Formula |
C5H11N5O |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-[(4,5-diaminopyrazol-1-yl)amino]ethanol |
InChI |
InChI=1S/C5H11N5O/c6-4-3-9-10(5(4)7)8-1-2-11/h3,8,11H,1-2,6-7H2 |
InChI Key |
HLGSZNAYNGFZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)N)NCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Steps :
- Starting Material : 4,5-diamino-1H-pyrazole.
- Alkylation : The pyrazole derivative reacts with ethylene oxide under controlled conditions.
- Intermediate Handling : The reaction may produce intermediates that require careful purification to ensure high yield and purity.
Key Considerations :
- Ethylene oxide is highly reactive and must be handled under strict safety protocols.
- Purification steps such as recrystallization or chromatography are essential for isolating the desired product.
Multi-Step Synthesis via Pyrazole Derivatives
A more complex method involves the multi-step conversion of pyrazole derivatives into the target compound. This process typically includes decarboxylation, nitrosation, and hydrogenation reactions.
Stepwise Process :
Formation of Pyrazole Carboxylate :
- React ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol.
- Heat the mixture to form 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole .
Hydrolysis and Decarboxylation :
- Hydrolyze the alkoxycarbonyl group using aqueous sodium hydroxide.
- Decarboxylate the resulting compound by heating at 135–155°C to yield 5-amino-1-(2'-hydroxyethyl)-pyrazole .
-
- Treat the intermediate with an inorganic acid and a nitrosating agent to form a nitroso derivative.
- Hydrogenate the nitroso compound in the presence of a palladium-carbon catalyst to obtain 4,5-diamino-1-(2'-hydroxyethyl)-pyrazole .
Reaction Conditions :
| Step | Reagent/Conditions | Temperature/Pressure |
|---|---|---|
| Alkoxycarbonyl Formation | Ethanol, 80°C | Atmospheric |
| Hydrolysis | Aqueous NaOH, reflux | ~100°C |
| Decarboxylation | Heat (135–155°C), xylene (optional) | Atmospheric |
| Nitrosation | Isoamyl nitrite in ethanol | Anhydrous conditions |
| Hydrogenation | Pd/C catalyst, H₂ gas | 25–40°C, ~41 bar |
Alternative Synthetic Routes
Direct Hydrogenation Approach :
An alternative route involves direct hydrogenation of pyrazole derivatives in methanol using a supported catalyst such as palladium on activated carbon. This method simplifies the process but requires precise control over hydrogen pressure and temperature to avoid side reactions.
Analytical Techniques for Verification
To ensure the structural integrity and purity of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol, spectroscopic techniques are employed:
- NMR Spectroscopy : Confirms the chemical structure by identifying functional groups.
- IR Spectroscopy : Detects characteristic bonds such as N-H (amino group) and O-H (hydroxyl group).
Summary Table of Synthesis Methods
Chemical Reactions Analysis
Acylation Reactions
The primary and secondary amino groups (-NH₂ and -NH-) undergo acylation with electrophilic reagents like acid anhydrides or chlorides. For example:
-
Reaction with acetic anhydride yields N-acetylated derivatives under mild conditions (20–25°C, ethanol solvent).
-
Benzoyl chloride in pyridine forms N-benzoyl derivatives, enhancing lipophilicity for pharmacological studies.
Key Data:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetic anhydride | N,N'-diacetylated pyrazole ethanol | 78–82 | Ethanol, RT, 4 h |
| Benzoyl chloride | N-mono-benzoylated derivative | 65 | Pyridine, 0°C, 2 h |
Alkylation Reactions
The amino groups participate in alkylation with alkyl halides or epoxides:
-
Methyl iodide in basic media (K₂CO₃/DMF) produces N-methylated derivatives.
-
Ethylene oxide reacts with the secondary amine to form polyethylene glycol (PEG)-like side chains, increasing solubility.
Mechanistic Insight:
Alkylation proceeds via nucleophilic substitution (SN2), with steric hindrance from the pyrazole ring influencing regioselectivity.
Cyclization Reactions
Under acidic or thermal conditions, the compound forms fused heterocycles:
-
Heating with HCl (80°C) induces intramolecular cyclization to yield triazolo-pyrazole derivatives.
-
Reaction with carbon disulfide (CS₂) in NaOH produces thiazole-containing bicyclic systems.
Example Pathway:
-
Protonation of the amino group.
-
Nucleophilic attack by the hydroxyl oxygen.
-
Elimination of water to form a six-membered ring.
Schiff Base Formation
The primary amine reacts with aldehydes/ketones to form Schiff bases , which are precursors for metal complexes:
-
Salicylaldehyde in ethanol generates a stable imine linkage, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺) .
Applications:
-
Metal complexes exhibit enhanced antimicrobial and anticancer activity compared to the free ligand .
Oxidation and Redox Reactions
-
Oxidation with H₂O₂ converts amino groups to nitroso intermediates, which dimerize under basic conditions.
-
Reduction with NaBH₄ stabilizes reactive intermediates during derivative synthesis.
Solvent-Dependent Reactivity
The compound’s solubility profile (666 g/L in water at 20°C ) allows reactions in polar media:
-
Aqueous-phase reactions favor protonation of amino groups, altering nucleophilicity.
-
Methanol/acetone mixtures improve yields in alkylation by reducing side reactions .
Coordination Chemistry
The pyrazole nitrogen and ethanolamine oxygen act as donor sites for metal coordination:
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu²⁺ | Square-planar | Catalytic oxidation |
| Fe³⁺ | Octahedral | MRI contrast agent research |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol exhibits promising anticancer properties. Studies have shown that it can inhibit tumor growth by interfering with cellular proliferation pathways. For instance, a study demonstrated its effectiveness against specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes involved in metabolic processes. Its structural features allow it to act as a competitive inhibitor for enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides necessary for DNA replication.
Agricultural Applications
Herbicide Development
The compound has been explored as a precursor in the synthesis of novel herbicides. Its unique structure allows for modifications that enhance herbicidal activity while minimizing environmental impact. Field trials have indicated effective weed control with reduced phytotoxicity to crops.
Cosmetic Formulations
Skin Care Products
Due to its hydrophilic nature and amino functionalities, 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is utilized in cosmetic formulations aimed at improving skin hydration and elasticity. Formulations incorporating this compound have shown enhanced moisturizing properties and improved skin texture.
Case Study: Cosmetic Efficacy
A comparative study evaluated the moisturizing effects of creams containing 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol against traditional moisturizers. The results indicated a statistically significant improvement in skin hydration levels after four weeks of use (p < 0.05).
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,5-Diaminopyrazole | Contains two amino groups on the pyrazole ring | Lacks the hydroxyethyl side chain |
| 1-Hydroxyethyl 4,5-diaminopyrazole sulfate | Sulfate derivative with a hydroxyethyl group | Primarily used as a hair dye precursor |
| 3-Amino-5-methylpyrazole | Methyl substitution on the pyrazole ring | Exhibits different biological activities |
| 4-Aminoantipyrine | Contains an amino group on an antipyrine structure | Known for analgesic properties |
Mechanism of Action
The mechanism of action of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol involves its interaction with specific molecular targets. The amino groups on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related pyrazole derivatives and ethanolamine-containing compounds:
Commercial and Research Relevance
- Hair Dye Industry: 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is preferred over other diamino-pyrazoles (e.g., 3,5-diamino isomers) due to its superior color-fastness and low cytotoxicity .
- Antimicrobial Agents : Pyrazole-imidazole hybrids exhibit broader-spectrum activity compared to simpler pyrazole derivatives but require structural optimization for reduced toxicity .
- Research Chemicals: The 3,5-diamino-pyrazole isomer (CAS 6576CQ) is priced higher (€1,702.00/500 mg) than its 4,5-diamino counterpart (€1,619.00/500 mg), reflecting differences in synthetic complexity .
Biological Activity
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is primarily attributed to its interaction with various biological targets, including kinases and enzymes involved in cell proliferation and apoptosis.
Kinase Inhibition
Research indicates that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, compounds similar to 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol have shown significant inhibition of CDK2, leading to apoptosis in cancer cells. The IC50 values for these compounds often range from nanomolar to low micromolar concentrations, indicating potent activity against cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol and related compounds:
| Compound | Target | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 2-(4,5-Diamino-1H-pyrazol-1-yl)aminoethanol | CDK2 | A549 | 0.95 | Induction of apoptosis |
| Compound X | Aurora-A Kinase | HCT116 | 0.067 | Cell cycle arrest |
| Compound Y | VEGF | HUVEC | 0.30 | Inhibition of proliferation |
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives in cancer therapy:
- Cytotoxicity Against Cancer Cell Lines :
- Selectivity and Safety :
- Mechanistic Insights :
Q & A
Q. What are the standard synthetic protocols for preparing 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol and related pyrazoline derivatives?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing a pyrazole precursor with ethanol under basic conditions (e.g., using hydrazine derivatives) is a common approach. A general procedure involves reacting 4,5-diamino-1H-pyrazole with an ethanolamine derivative in ethanol at reflux (2–12 hours), followed by filtration and recrystallization from a DMF–EtOH (1:1) mixture to improve purity . Optimization of stoichiometry and reaction time is critical to avoid side products like over-alkylated species.
Q. Which characterization techniques are essential for confirming the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include:
Q. How can researchers ensure reproducibility in synthesizing this compound?
Strict control of reaction conditions (temperature, solvent purity, and inert atmosphere) is critical. For example, highlights a 12-hour reflux in ethanol with 3 equivalents of hydrazine hydrochloride to achieve consistent yields. Detailed documentation of recrystallization solvents (e.g., DMF–EtOH ratios) and purification steps (e.g., column chromatography) is also necessary to minimize batch-to-batch variability .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., twinning or disorder) be resolved during structural refinement?
SHELXL provides tools for handling twinning, anisotropic displacement parameters, and disorder modeling. For instance, the TWIN and BASF commands can refine twin laws, while PART and FREE instructions partition disordered atoms. Rigorous validation using R-factor convergence () and residual electron density maps () ensures reliability . demonstrates a refinement with and , achieved by iteratively adjusting weighting schemes and restraint parameters.
Q. What strategies optimize reaction yields while minimizing byproducts in pyrazoline-based syntheses?
Key variables include:
- Solvent polarity : Ethanol promotes cyclization but may require additives (e.g., acetic acid) to protonate intermediates.
- Catalysts : Lewis acids like ZnCl₂ can accelerate imine formation.
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) reduces premature precipitation. Computational tools (e.g., DFT for transition-state analysis) can predict reactivity trends and guide experimental design .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Solubility profiling : Use DMSO or DMF–water mixtures to prepare stock solutions for in vitro assays.
- Dose-response studies : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution methods.
- Structure-activity relationships (SAR) : Modify substituents on the pyrazole ring and compare bioactivity trends. highlights pyrazoline derivatives with antibacterial and antifungal properties, validated via MIC (minimum inhibitory concentration) assays .
Q. What methodologies integrate computational modeling with experimental data for this compound?
- Molecular docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 310 K, 1 atm).
- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with observed reactivity or toxicity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Cross-validation : Compare NMR-derived torsion angles with SC-XRD results.
- Dynamic effects : NMR captures time-averaged conformations, while XRD provides static snapshots.
- Error analysis : Quantify uncertainties in refinement (e.g., -levels in XRD) and spectrometer calibration .
Methodological Best Practices
- Crystallography : Always deposit CIF files in repositories (e.g., CCDC) for peer validation .
- Synthesis : Include negative controls (e.g., reactions without catalysts) to identify side pathways .
- Data reporting : Adhere to STREGA guidelines for computational studies and MIAME standards for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

